molecular formula C8H16ClNO B1360406 2-Chloro-N,N-dipropylacetamide CAS No. 2315-37-9

2-Chloro-N,N-dipropylacetamide

Cat. No.: B1360406
CAS No.: 2315-37-9
M. Wt: 177.67 g/mol
InChI Key: TZHVRXDVDQMBQV-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dipropylacetamide is an organic compound with the molecular formula C8H16ClNO. It is a chlorinated amide, commonly used in various chemical and industrial applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of other chemical substances .

Scientific Research Applications

2-Chloro-N,N-dipropylacetamide has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and handling in a well-ventilated place .

Mechanism of Action

Target of Action

It is known that the compound has significant antifungal activity, particularly against strains of aspergillus flavus . This suggests that its targets may be specific proteins or enzymes essential to the growth and survival of these fungal organisms.

Mode of Action

It is suggested that the compound may bind to ergosterol on the fungal plasma membrane . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death. Additionally, 2-Chloro-N,N-dipropylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase , an enzyme crucial for DNA replication and repair.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with ergosterol and inhibition of thymidylate synthase . Disruption of ergosterol synthesis can affect the integrity and function of the fungal cell membrane, leading to cell death. Inhibition of thymidylate synthase can disrupt DNA synthesis, preventing cell replication and growth.

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the fungal cell membrane and inhibition of DNA synthesis . These effects can lead to cell death and prevent the growth and replication of fungal organisms, thereby exhibiting its antifungal activity.

Biochemical Analysis

Biochemical Properties

2-Chloro-N,N-dipropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins . These interactions can influence the activity of proteases, thereby affecting protein degradation and turnover.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound binds to certain transcription factors, altering their activity and subsequently affecting the expression of target genes . This mechanism is essential for understanding how this compound influences cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dipropylacetamide typically involves the reaction of N,N-dipropylamine with chloroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature, and the chloroacetyl chloride is added dropwise to the amine solution. The reaction is exothermic and requires careful temperature control .

Industrial Production Methods

For industrial-scale production, the process is similar but involves larger quantities and more controlled conditions. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems. The product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dipropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted amides or thiol derivatives.

    Hydrolysis: N,N-dipropylacetamide and hydrochloric acid.

    Oxidation: Oxidized derivatives of the amide.

    Reduction: Reduced amide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylacetamide
  • 2-Chloro-N,N-diethylacetamide
  • 2-Chloro-N,N-dibutylacetamide

Uniqueness

2-Chloro-N,N-dipropylacetamide is unique due to its specific alkyl chain length, which affects its chemical reactivity and physical properties. Compared to its dimethyl and diethyl counterparts, the dipropyl derivative has different solubility and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2-chloro-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVRXDVDQMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277218
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-37-9
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source DTP/NCI
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Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dipropylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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